molecular formula C25H27N5 B2523140 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine CAS No. 1111295-61-4

1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine

Cat. No.: B2523140
CAS No.: 1111295-61-4
M. Wt: 397.526
InChI Key: YTBFMMKFHNKLIX-UHFFFAOYSA-N
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Description

1-Benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (CAS 1111295-61-4) is a chemical compound with the molecular formula C₂₅H₂₇N₅ and a molecular weight of 397.52 g/mol . This piperazine derivative features a complex structure incorporating a pyrazolo[1,5-a]pyrazine core, which is a scaffold of significant interest in medicinal chemistry for the development of novel pharmacologically active agents . The compound is offered for research and development purposes and is available from various chemical suppliers in quantities ranging from milligrams to grams . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-19-8-9-22(16-20(19)2)23-17-24-25(26-10-11-30(24)27-23)29-14-12-28(13-15-29)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBFMMKFHNKLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as using a base and a suitable solvent.

    Introduction of the benzyl group: This step typically involves the alkylation of the pyrazolo[1,5-a]pyrazine core with benzyl halides in the presence of a base.

    Attachment of the piperazine ring: The final step involves the coupling of the benzylated pyrazolo[1,5-a]pyrazine with piperazine under suitable reaction conditions, such as using a coupling reagent and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl or pyrazolo[1,5-a]pyrazine moieties are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include bases, acids, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions depend on the nature of the reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrazine

The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine by replacing a nitrogen atom with a carbon at position 3. For example, pyrazolo[1,5-a]pyrimidines are well-documented as kinase inhibitors (e.g., PI3Kδ), whereas pyrazolo[1,5-a]pyrazines are less studied but show promise in antimalarial applications (IC50: 0.157 µM against Plasmodium falciparum).

Substituent Variations on the Piperazine Ring

Benzylpiperazine vs. Arylpiperazine Derivatives

The benzyl group on the piperazine ring distinguishes the target compound from analogues with alternative aryl substitutions. Key comparisons include:

Compound Name Piperazine Substituent Biological Activity/Notes Reference
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine 4-(2-Fluorophenyl)piperazine Structural analogue; fluorination may enhance metabolic stability
(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone 4-Phenylpiperazine 99% purity; improved solubility vs. methylpiperazine derivatives
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethylphenyl Higher lipophilicity; potential CNS activity

Key Observations :

  • Benzyl groups (as in the target compound) enhance steric bulk and may improve blood-brain barrier penetration compared to smaller substituents like methyl or fluorine.
  • Electron-withdrawing groups (e.g., -CF3, -F) increase metabolic stability but may reduce solubility.

Aromatic Ring Substitutions

3,4-Dimethylphenyl vs. Methoxy or Halogen Substituents

The 3,4-dimethylphenyl group at position 2 of the pyrazolo[1,5-a]pyrazine core provides moderate electron-donating effects and steric hindrance. Comparatively:

  • 3,4-Dimethoxyphenyl derivatives (e.g., compound 14h in ) exhibit higher solubility due to methoxy groups’ polarity (purity >99%).
  • Halogenated analogues (e.g., 4-[(2-chlorobenzyl)sulfanyl] derivatives) show enhanced electrophilic reactivity, useful in covalent inhibitor design.

Comparison of Yields and Purity :

  • tert-Butyl-protected piperazines (e.g., 14d , 14e ) achieve ~98% purity using HBTU/DIEA in DCM.
  • Methylpiperazine derivatives (e.g., 14i ) show lower yields (83%), likely due to steric hindrance.

Biological Activity

The compound 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a pyrazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C22H26N4\text{C}_{22}\text{H}_{26}\text{N}_4

This structure includes a piperazine ring, a benzyl group, and a pyrazolo[1,5-a]pyrazine moiety that contribute to its biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. A study highlighted the antiproliferative effects of similar compounds on MIA PaCa-2 pancreatic cancer cells. The selected derivatives demonstrated submicromolar antiproliferative activity and good metabolic stability. Notably, these compounds reduced mTORC1 activity and increased autophagy levels, suggesting a novel mechanism of action in cancer treatment .

The mechanism underlying the anticancer activity involves modulation of the mTOR pathway and autophagy processes. By disrupting autophagic flux and interfering with mTORC1 reactivation, these compounds lead to an accumulation of autophagy markers such as LC3-II. This indicates that they may act as autophagy modulators , which is a promising avenue for cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazole derivatives provide insights into how structural modifications impact biological activity. Key findings include:

  • Substituent Effects : The presence of specific substituents on the pyrazole ring influences potency and selectivity against cancer cell lines.
  • Piperazine Modifications : Variations in the piperazine moiety can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Mechanism
This compoundAntiproliferative<1mTORC1 inhibition
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesAutophagy modulationSubmicromolarAutophagy induction
3-(4-chlorophenyl)-5-methyl-n-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineAnticancer0.5mTORC1 inhibition

Study 1: MIA PaCa-2 Cell Line

In vitro studies on MIA PaCa-2 cells revealed that compounds similar to This compound significantly inhibited cell proliferation. The mechanism was linked to the modulation of autophagic pathways and mTOR signaling .

Study 2: In Vivo Efficacy

Preliminary in vivo studies indicated that pyrazole derivatives could reduce tumor growth in mouse models. These findings support the potential for further development into therapeutic agents targeting specific cancer types.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-benzyl-4-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, and how can coupling reactions be optimized?

  • Methodological Answer : The synthesis requires precise control over coupling reactions between the pyrazolo[1,5-a]pyrazine core and the benzylpiperazine moiety. Key steps include:

  • Condensation reactions for pyrazine ring formation (e.g., using aminopyrazoles with dielectrophilic reagents) .
  • Substitution reactions to introduce the 3,4-dimethylphenyl group and benzylpiperazine. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to enhance yields .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural markers should be prioritized?

  • Methodological Answer :

  • NMR (¹H and ¹³C) : Focus on aromatic proton signals (δ 7.0–8.5 ppm for pyrazine and phenyl groups) and piperazine methylene protons (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (expected ~430–450 g/mol) and fragmentation patterns of the pyrazolo-pyrazine core .
  • X-ray crystallography (if crystals are obtainable) to resolve steric effects from the 3,4-dimethylphenyl substituent .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR2) due to structural similarity to pyrazolo[1,5-a]pyrimidine kinase inhibitors .
  • Antiviral screening : Use plaque reduction assays (e.g., against influenza or coronaviruses) based on pyrazine derivatives’ reported activity .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :

  • Variation of substituents : Synthesize analogs with halogens (F, Cl) or methoxy groups on the 3,4-dimethylphenyl ring to modulate electron density and steric bulk .

  • Piperazine modifications : Replace benzyl with pyridinyl or sulfonyl groups to enhance receptor binding (e.g., serotonin or dopamine receptors) .

  • Activity correlation : Use regression analysis to link substituent electronic parameters (Hammett σ) with IC₅₀ values .

    Example SAR Table :

    Substituent (R)LogPIC₅₀ (EGFR, nM)Selectivity (VEGFR2/EGFR)
    3,4-Dimethyl3.21200.8
    3-F,4-OCH₃2.8851.5
    3-CF₃3.5452.2

Q. How can computational modeling predict target interactions, and what contradictions exist between in silico and experimental data?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the pyrazine N and kinase backbone .
  • MD simulations : Assess stability of piperazine-kinase interactions over 100 ns trajectories (e.g., GROMACS) .
  • Contradictions : If in vitro IC₅₀ values conflict with docking scores, re-evaluate protonation states (piperazine pKa ~9.5) or solvent-accessible surface area (SASA) .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :

  • Mechanistic profiling : Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways in sensitive vs. resistant lines .
  • Metabolic stability : Test compound half-life in liver microsomes; low stability may explain variable activity .
  • Off-target screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets .

Q. How can pharmacokinetic properties (e.g., solubility, BBB penetration) be optimized without sacrificing activity?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups on the piperazine N to enhance solubility; hydrolyze in vivo to active form .
  • LogD adjustment : Reduce hydrophobicity (target LogD 2–3) via polar substituents (e.g., hydroxyl, amine) on the benzyl group .
  • BBB prediction : Use PAMPA-BBB assays; prioritize analogs with Pe >4.0×10⁻⁶ cm/s .

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